molecular formula C16H11NO5 B1666632 Tyrphostin AG 538 CAS No. 133550-18-2

Tyrphostin AG 538

Cat. No. B1666632
M. Wt: 297.26 g/mol
InChI Key: CANOJKGQDCJDOX-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrphostin AG 538, also known as I-OMe-Tyrphostin AG 538, is a specific inhibitor of IGF-1R (insulin-like growth factor-1 receptor tyrosine kinase). It inhibits IGF-1R-mediated signaling and is preferentially cytotoxic to nutrient-deprived PANC1 cells . It’s also known by its empirical formula C17H12INO5 .


Molecular Structure Analysis

The molecular structure of Tyrphostin AG 538 is represented by the SMILES string COc1cc (cc (I)c1O)\\C=C (/C#N)C (=O)c2ccc (O)c (O)c2 . Its molecular weight is 437.19 g/mol .


Chemical Reactions Analysis

Tyrphostin AG 538 is a substrate-competitive inhibitor of the IGF-1 receptor (IGF-1R), with an IC50 = 61 nM in a cell-free kinase assay . The reaction is competitive with respect to the IGF-1R substrate .


Physical And Chemical Properties Analysis

Tyrphostin AG 538 is a solid substance . It is soluble in DMSO at 50 mg/mL . The storage temperature is recommended to be -20°C .

Scientific Research Applications

Inflammatory and Autoimmune Diseases

Tyrphostin AG490, a tyrosine kinase inhibitor, has shown effectiveness in models of inflammatory and autoimmune diseases. It ameliorated cartilage and bone destructions in mice with arthritis, associated with decreased expression of signaling molecules and inflammatory mediators in the joints. This suggests its therapeutic utility in degenerative joint disorders (Gyurkovska et al., 2014). Additionally, tyrphostin AG490 was found to inhibit acute inflammation in zymosan-induced nonseptic shock, improving survival rates and reducing signs of multiple organ failure, indicating its potential for treating acute inflammatory conditions (Dimitrova & Ivanovska, 2008).

Cardiovascular Applications

AG-1295, a specific tyrphostin for PDGF receptor, significantly inhibited rat smooth muscle cell growth, showing potential in preventing postangioplasty restenosis. Its local delivery from implanted polymeric matrices led to a reduction in neointimal formation after balloon injury in rats, suggesting its application in reducing vascular restenosis (Fishbein et al., 2000).

Anti-Shock and Anti-Inflammatory Effects

Tyrphostin AG-556 exhibited protective effects against shock induced by lipopolysaccharide or gram-positive bacteria in rats. It significantly extended survival times and reduced production of inflammatory mediators by macrophages, indicating its role in ameliorating toxic shock induced by bacterial components (Ogura et al., 1999). Furthermore, tyrphostin AG 556 improved survival in canine gram-negative septic shock models by preventing cytokine-induced multiorgan failure without impairing host defenses (Sevransky et al., 1997).

Respiratory System Applications

Inhibition of Janus kinase 2 by tyrphostin AG-490 prevented antigen-induced eosinophil infiltration in the airways of sensitized mice and inhibited IL-5-induced chemokinesis and adhesiveness of eosinophils in vitro. This highlights its potential in treating respiratory conditions mediated by IL-5-dependent mobilization of eosinophils (Kumano et al., 2000).

Renal and Organ Protection

Tyrphostins, especially AG 490 and AG 126, demonstrated nephroprotective effects in animal models of acute kidney injury (AKI). AG 490 was protective by inhibiting oxidative stress-related JAK2 activation, suggesting its application in AKI of nephrotoxic or ischemic nature (Gonçalves et al., 2010). AG126 significantly reduced renal dysfunction and injury caused by ischemia/reperfusion of the kidney, proposing inhibition of tyrosine kinase activity as a potential treatment for renal I/R injury (Chatterjee et al., 2003).

properties

IUPAC Name

(E)-2-(3,4-dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c17-8-11(5-9-1-3-12(18)14(20)6-9)16(22)10-2-4-13(19)15(21)7-10/h1-7,18-21H/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANOJKGQDCJDOX-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017643
Record name (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin AG 538

CAS RN

133550-18-2
Record name Tyrphostin AG-538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYRPHOSTIN AG-538
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974K3CXM9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrphostin AG 538
Reactant of Route 2
Tyrphostin AG 538
Reactant of Route 3
Tyrphostin AG 538
Reactant of Route 4
Tyrphostin AG 538
Reactant of Route 5
Tyrphostin AG 538
Reactant of Route 6
Tyrphostin AG 538

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.